molecular formula C13H15FN2 B1485893 1-[(1-fluorocyclopentyl)methyl]-1H-1,3-benzodiazole CAS No. 2098050-89-4

1-[(1-fluorocyclopentyl)methyl]-1H-1,3-benzodiazole

Cat. No. B1485893
CAS RN: 2098050-89-4
M. Wt: 218.27 g/mol
InChI Key: GOPCWBOJKRRCII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzodiazoles are often synthesized through copper(I) catalyzed azide-alkyne cycloaddition reactions .


Molecular Structure Analysis

The compound contains a benzodiazole ring, which is a fused ring structure containing a benzene ring and a diazole ring . It also contains a fluorocyclopentyl group, which is a cyclopentane ring with a fluorine atom attached .

Scientific Research Applications

Medicinal Chemistry: Anticancer Potential

“1-[(1-fluorocyclopentyl)methyl]-1H-1,3-benzodiazole” has been identified as a compound with significant potential in medicinal chemistry, particularly in the development of anticancer therapies. Heterocyclic compounds like this one have been synthesized and tested for their efficacy against various cancer cell lines. For instance, similar structures have shown inhibitory activity against murine melanoma cells, indicating that this compound may also possess anticancer properties that could be further explored through preclinical trials .

Biochemistry: Enzyme Inhibition Studies

The role of “1-[(1-fluorocyclopentyl)methyl]-1H-1,3-benzodiazole” in biochemistry could be pivotal in studying enzyme-substrate interactions. Due to its structural specificity, it may act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors for therapeutic purposes .

Pharmacology: Drug Design and Synthesis

In pharmacology, this benzodiazole derivative could be integral in the design and synthesis of new drugs. Its unique chemical structure allows for the exploration of its interaction with biological targets, which is essential for the development of medications with improved efficacy and reduced side effects .

Chemical Engineering: Process Optimization

The synthesis and handling of “1-[(1-fluorocyclopentyl)methyl]-1H-1,3-benzodiazole” involve complex chemical processes that can be optimized for industrial-scale production. Chemical engineers can study the compound’s properties to improve synthesis routes, increase yields, and enhance the overall efficiency of production .

Materials Science: Organic Electronic Materials

Emerging applications in materials science suggest that heterocyclic compounds like “1-[(1-fluorocyclopentyl)methyl]-1H-1,3-benzodiazole” could be used in the development of organic electronic materials. Their electronic properties might be harnessed for use in organic light-emitting diodes (OLEDs) or as part of organic photovoltaic cells .

Environmental Science: Pollutant Degradation

Although not directly related to environmental applications, the study of the degradation pathways and environmental fate of this compound is essential. Understanding how it breaks down in various environmental conditions can help assess its potential impact and guide the development of safer compounds .

Analytical Chemistry: Chromatography and Spectroscopy

Finally, “1-[(1-fluorocyclopentyl)methyl]-1H-1,3-benzodiazole” can be used in analytical chemistry as a standard in chromatographic and spectroscopic methods. Its well-defined structure makes it suitable for use in calibrating instruments and developing new analytical techniques .

Mechanism of Action

The mechanism of action of this compound is not known as it likely depends on its specific application. Benzodiazoles have been studied for their potential biological activities .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for this compound would depend on its potential applications. Given the interest in benzodiazoles in medicinal chemistry , it’s possible that this compound could be studied for potential therapeutic uses.

properties

IUPAC Name

1-[(1-fluorocyclopentyl)methyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2/c14-13(7-3-4-8-13)9-16-10-15-11-5-1-2-6-12(11)16/h1-2,5-6,10H,3-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPCWBOJKRRCII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN2C=NC3=CC=CC=C32)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-fluorocyclopentyl)methyl]-1H-1,3-benzodiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-[(1-fluorocyclopentyl)methyl]-1H-1,3-benzodiazole
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[(1-fluorocyclopentyl)methyl]-1H-1,3-benzodiazole
Reactant of Route 3
Reactant of Route 3
1-[(1-fluorocyclopentyl)methyl]-1H-1,3-benzodiazole
Reactant of Route 4
1-[(1-fluorocyclopentyl)methyl]-1H-1,3-benzodiazole
Reactant of Route 5
1-[(1-fluorocyclopentyl)methyl]-1H-1,3-benzodiazole
Reactant of Route 6
Reactant of Route 6
1-[(1-fluorocyclopentyl)methyl]-1H-1,3-benzodiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.